molecular formula C11H24N2 B6614369 N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine CAS No. 71326-18-6

N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine

Cat. No.: B6614369
CAS No.: 71326-18-6
M. Wt: 184.32 g/mol
InChI Key: NLJGWGDUZPHZQK-UHFFFAOYSA-N
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Description

N’-Cyclohexyl-N,N-dimethyl-1,3-propanediamine is an organic compound with the molecular formula C11H24N2. This compound is known for its unique chemical structure, which includes a cyclohexyl group attached to a 1,3-propanediamine backbone with two methyl groups. It is used in various fields of research due to its potential biological activities and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclohexyl-N,N-dimethyl-1,3-propanediamine typically involves the reaction of cyclohexylamine with 1,3-dibromopropane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of N’-Cyclohexyl-N,N-dimethyl-1,3-propanediamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

N’-Cyclohexyl-N,N-dimethyl-1,3-propanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N’-Cyclohexyl-N,N-dimethyl-1,3-propanediamine results in the formation of amine oxides, while reduction leads to secondary amines .

Scientific Research Applications

N’-Cyclohexyl-N,N-dimethyl-1,3-propanediamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-Cyclohexyl-N,N-dimethyl-1,3-propanediamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of spermine synthase, an enzyme involved in polyamine biosynthesis. This inhibition leads to a decrease in polyamine levels, which can affect cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Cyclohexyl-N,N-dimethyl-1,3-propanediamine is unique due to the presence of both the cyclohexyl group and the dimethyl groups attached to the 1,3-propanediamine backbone. This unique structure contributes to its distinct chemical properties and potential biological activities .

Properties

IUPAC Name

N-cyclohexyl-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-13(2)10-6-9-12-11-7-4-3-5-8-11/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJGWGDUZPHZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10991657
Record name N~3~-Cyclohexyl-N~1~,N~1~-dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10991657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71326-18-6
Record name N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071326186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~3~-Cyclohexyl-N~1~,N~1~-dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10991657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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